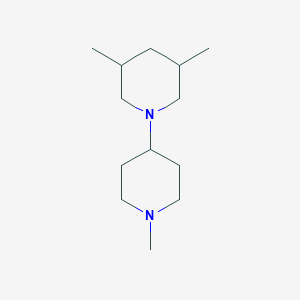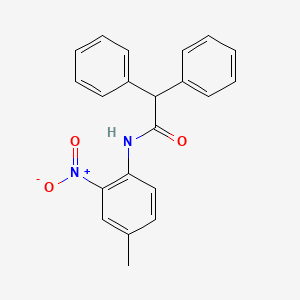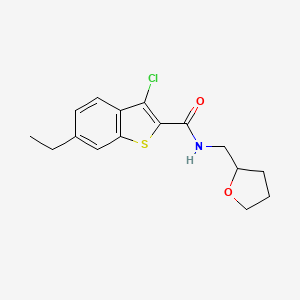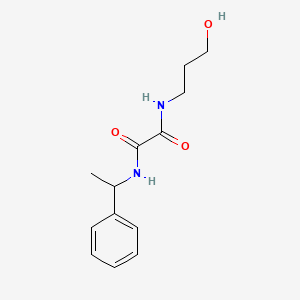![molecular formula C17H5F5N2O2 B4900249 2-(pentafluorophenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B4900249.png)
2-(pentafluorophenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(pentafluorophenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione, commonly known as PFI, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential implications in various biological processes. PFI belongs to the class of naphthalene imide derivatives and has been extensively studied for its unique chemical and physical properties.
Mechanism of Action
The mechanism of action of PFI is not fully understood, but it is believed to interact with specific proteins and enzymes in the body. PFI has been shown to inhibit the activity of certain enzymes, including the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. PFI has also been shown to inhibit the activity of certain proteins, including the protein kinase CK2, which is involved in cell growth and division.
Biochemical and Physiological Effects:
PFI has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that PFI can induce apoptosis, or programmed cell death, in cancer cells. PFI has also been shown to have anti-inflammatory effects and can inhibit the production of certain cytokines, which are involved in the immune response. In animal studies, PFI has been shown to have neuroprotective effects and can improve cognitive function in mice.
Advantages and Limitations for Lab Experiments
PFI has several advantages and limitations when used in lab experiments. One of the main advantages of PFI is its high chemical stability, which makes it suitable for use in various experimental conditions. PFI is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the main limitations of PFI is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several future directions for research on PFI. One potential direction is to further investigate its potential applications in cancer treatment. PFI has been shown to induce apoptosis in cancer cells and could potentially be used as a therapeutic agent. Another potential direction is to investigate its potential implications in neurodegenerative diseases, such as Alzheimer's disease. PFI has been shown to have neuroprotective effects and could potentially be used to prevent or slow the progression of these diseases. Additionally, future research could focus on developing more efficient synthesis methods for PFI and improving its solubility in water to make it more versatile for use in various experimental conditions.
Synthesis Methods
The synthesis of PFI involves a multi-step process that requires specialized equipment and expertise. The most common method for synthesizing PFI is through a reaction between 2-(pentafluorophenyl)imidazole and phthalic anhydride in the presence of a catalyst. The resulting product is then purified through various techniques, including column chromatography and recrystallization.
Scientific Research Applications
PFI has been extensively studied for its potential applications in various scientific fields, including organic electronics, photovoltaics, and biological research. In the field of organic electronics, PFI has been used as a building block for the synthesis of organic semiconductors. In photovoltaics, PFI has been used as a sensitizer for dye-sensitized solar cells. In biological research, PFI has been studied for its potential implications in various biological processes, including cancer treatment and neurodegenerative diseases.
properties
IUPAC Name |
2-(2,3,4,5,6-pentafluorophenyl)-1H-benzo[f]benzimidazole-4,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H5F5N2O2/c18-8-7(9(19)11(21)12(22)10(8)20)17-23-13-14(24-17)16(26)6-4-2-1-3-5(6)15(13)25/h1-4H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDVYFSKPKXOQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)N=C(N3)C4=C(C(=C(C(=C4F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H5F5N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B4900175.png)

![N-{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B4900195.png)


![1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4900222.png)
![5-{2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4900225.png)
![2-({1-[3-(4-bromo-2,6-difluorophenoxy)-2-hydroxypropyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B4900232.png)

![2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B4900241.png)
![4-tert-butyl-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4900244.png)

![ethyl 5-acetyl-4-methyl-2-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4900266.png)